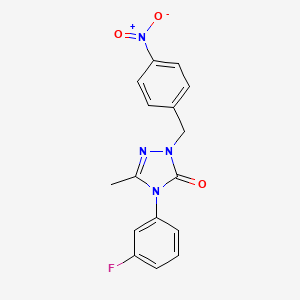![molecular formula C20H15N3O2S2 B2494454 4-(1,3-チアゾール-2-イルオキシ)-N-{[2-(チオフェン-3-イル)ピリジン-3-イル]メチル}ベンザミド CAS No. 2034345-16-7](/img/structure/B2494454.png)
4-(1,3-チアゾール-2-イルオキシ)-N-{[2-(チオフェン-3-イル)ピリジン-3-イル]メチル}ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core linked to a thiazole and a thiophene-pyridine moiety
科学的研究の応用
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and safety .
化学反応の分析
Types of Reactions
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
作用機序
The mechanism of action of 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. The compound may also inhibit specific enzymes or signaling pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids: These compounds share the thiazole moiety and exhibit similar antimicrobial properties.
Thiazole-based compounds: Various thiazole derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness
4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-19(14-3-5-17(6-4-14)25-20-22-9-11-27-20)23-12-15-2-1-8-21-18(15)16-7-10-26-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNCUDNPUUCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)


![N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2494378.png)
![3-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

![1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2494381.png)
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)



![N'-(2-ethoxyphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2494389.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2494394.png)
